molecular formula C12H22ClN B3034889 2-(1-adamantyl)ethanamine Hydrochloride CAS No. 24644-08-4

2-(1-adamantyl)ethanamine Hydrochloride

Cat. No. B3034889
CAS RN: 24644-08-4
M. Wt: 215.76 g/mol
InChI Key: GKRPMKRIQVEDAE-UHFFFAOYSA-N
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Description

2-(1-adamantyl)ethanamine Hydrochloride is a derivative of adamantane, which is a bulky, diamondoid hydrocarbon known for its stability and unique cage-like structure. Adamantane derivatives have been studied for various applications, including as building blocks for pharmaceuticals and materials science. The adamantyl group is characterized by its three-dimensional, rigid structure, which can influence the physical and chemical properties of the compounds it is part of.

Synthesis Analysis

The synthesis of adamantane derivatives can involve multiple steps, including functionalization of the adamantane core. For example, the preparation of homochiral 1-(1-adamantyl)ethane-1,2-diol, a related compound, was achieved through enzymatic methods and further used to synthesize a homochiral crown ether . This illustrates the potential synthetic routes that could be adapted for the synthesis of this compound, involving chiral centers and specific functional group transformations.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which imparts a high degree of rigidity and influences the overall conformation of the molecule. In the case of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas, the adamantane rings adopt a chair conformation, which is a common feature for cyclohexane rings in adamantane derivatives . This conformational rigidity can affect the binding interactions of the molecule with biological targets or other chemical entities.

Chemical Reactions Analysis

Adamantane derivatives can participate in various chemical reactions, often facilitated by the functional groups attached to the adamantane core. For instance, the photochemical reaction of N-(1-adamantyl)phthalimide led to the formation of a novel hexacyclic benzazepine derivative, showcasing the reactivity of the adamantyl moiety under specific conditions . Such reactivity can be harnessed in the design of new compounds with adamantane as the central motif.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core as well as the substituents attached to it. The presence of the adamantyl group can confer high thermal stability and a low degree of flexibility to the molecule. In the context of this compound, one can expect similar properties, with the hydrochloride salt potentially affecting its solubility and reactivity. The infrared and molecular orbital study of N, N-dimethyl-1-adamantamine-hydrogen fluoride hydrates provides insights into the hydrogen bonding capabilities and the stability of adamantane-containing compounds .

Scientific Research Applications

Biocide and Corrosion Inhibition

  • 2-(Decylthio)ethanamine Hydrochloride as a Multifunctional Biocide : This derivative shows broad spectrum activity against bacteria, fungi, and algae, and possesses properties for biofilm and corrosion inhibition in various water systems (Walter & Cooke, 1997).

Synthetic Applications

  • Application in α-Amino Acids Synthesis : A discovery involving a rimantadine-derived chiral ligand, closely related to 2-(1-adamantyl)ethanamine Hydrochloride, has been reported. It is used for synthesizing α-amino acids using a second-order asymmetric transformation (Takeda et al., 2018).

Crystallographic Studies

  • Crystal Structure of Rimantadine Hydrochloride : An analysis of rimantadine hydrochloride's crystal structure, consisting of 1-(1-adamantyl)ethanamine cations, elucidates the hydrogen bonding and van der Waals forces in the compound (Mishnev & Stepanovs, 2014).

Pharmaceutical Chemistry

  • Cholinesterase Inhibitory Activities : Adamantyl-based derivatives, including compounds related to this compound, exhibit inhibitory activities against acetylcholinesterase and butyrylcholinesterase, highlighting their potential in medicinal chemistry (Kwong et al., 2017).

Analytical Chemistry

  • HPLC Assay of Related Compounds : A High-Performance Liquid Chromatography (HPLC) method has been developed for the assay of 1-(1-adamantyl)ethylamine hydrochloride, among other related compounds (Higashi et al., 2006).

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)ethanamine Hydrochloride is not fully understood. It is indicated that it takes effect through inhibiting the viral replication, possibly by inhibiting the uncoating process of the virus . The virus M2 protein (an ion channel) seems to play an important role in the susceptibility of influenza A virus to the treatment of Rimantadine .

properties

IUPAC Name

2-(1-adamantyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12;/h9-11H,1-8,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRPMKRIQVEDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24644-08-4
Record name 2-(adamantan-1-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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